molecular formula C23H17F2N3O3 B2669986 (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327186-53-7

(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Katalognummer: B2669986
CAS-Nummer: 1327186-53-7
Molekulargewicht: 421.404
InChI-Schlüssel: FFGVFDBMGNJODA-VYIQYICTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chemical compound offered for research purposes. Structurally, it features a chromene core substituted with an imino linkage to a 2,5-difluorophenyl ring and a carboxamide group connected to a 6-methylpyridin-2-yl moiety. This specific architecture places it within a class of molecules that are of significant interest in medicinal chemistry and drug discovery. While the specific biological activity and mechanism of action for this precise molecule require further experimental characterization, research on structurally related compounds provides strong context for its potential research value. For instance, molecules containing the (arylimino)-chromene scaffold have been investigated for various pharmacological activities . Furthermore, the inclusion of difluorophenyl groups is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The 6-methylpyridin-2-yl group can serve as a key pharmacophore, potentially enabling interactions with various enzymatic targets. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all applicable regulatory and safety guidelines are followed when handling this compound.

Eigenschaften

IUPAC Name

2-(2,5-difluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-12-15(24)9-10-17(18)25/h3-12H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVFDBMGNJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide, with CAS number 1327186-53-7, belongs to the chromone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C23_{23}H17_{17}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 421.4 g/mol
  • Structure : The compound features a chromene backbone substituted with a difluorophenyl imine and a methoxy group, contributing to its biological activity.

Synthesis

The synthesis of chromone derivatives typically involves the Vilsmeier-Haack formylation or similar methods to introduce functional groups at specific positions on the chromone ring. The synthesis of this compound has been reported with good yields using standard organic synthesis techniques .

Anti-inflammatory Activity

Research indicates that chromone derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that certain related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . For instance, compounds derived from the chromone structure demonstrated effective inhibition in models of acute inflammation.

Antitumor Activity

Chromones have been recognized for their potential antitumor effects. Studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promise in antimicrobial assays against a range of pathogens. Its structure allows it to interact with bacterial membranes or inhibit specific metabolic pathways crucial for bacterial survival .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several chromone derivatives, including this compound against human cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting moderate potency compared to established chemotherapeutics .
  • Anti-inflammatory Mechanism : In another study focusing on anti-inflammatory mechanisms, this compound was found to downregulate NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Data Summary Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that chromone derivatives exhibit significant anti-inflammatory properties. Specifically, studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). For instance, in vitro studies demonstrated that related compounds effectively inhibited the production of inflammatory mediators in models of acute inflammation. The mechanism involves downregulation of NF-kB signaling pathways, which leads to reduced expression of inflammatory mediators.

Antitumor Activity

Chromones are recognized for their potential antitumor effects. This compound has shown cytotoxicity against various cancer cell lines. Mechanistically, it is believed to induce apoptosis and cause cell cycle arrest in tumor cells. A study evaluating the cytotoxic effects of several chromone derivatives found that this compound exhibited an IC50 value in the micromolar range, indicating moderate potency compared to established chemotherapeutics.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit specific metabolic pathways crucial for bacterial survival. This activity suggests potential applications in developing new antimicrobial agents.

Study on Cytotoxicity

A significant study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting that while it possesses moderate potency, it could serve as a lead compound for further development in cancer therapy.

Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory mechanisms of this compound, researchers found that it effectively downregulated NF-kB signaling pathways. This downregulation led to a decrease in the expression of various inflammatory mediators, confirming its potential utility in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine substitution at the phenyl ring (2,5-difluoro vs. 3,5-difluoro in ) may influence steric and electronic interactions with targets.
  • The 6-methylpyridin-2-yl carboxamide group provides a distinct hydrogen-bonding motif compared to benzamide or methylpyrazine substituents.

Physicochemical and Spectroscopic Properties

While experimental data for the target compound are unavailable, comparisons with ’s pyrazine-carboxamide (m/z 428.3 ) suggest a higher molecular weight (~450–470 g/mol) due to the chromene core and methoxy group.

Property Target Compound (Estimated) 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide
Molecular Weight ~460 g/mol 428.3 g/mol
Key Functional Groups Imino, carboxamide, methoxy Hydroxy-acetyl, carboxamide
Chromatography Silica gel/HPLC Chiralpak® OD (isomer separation)

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this chromene-3-carboxamide derivative?

Answer:
The synthesis typically involves coupling a chromene-3-carboxylic acid precursor with a substituted pyridinylamine. Key steps include:

  • Amide bond formation : Using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., N,N-diisopropylethylamine) in tetrahydrofuran (THF) or DMF .
  • Purification : Flash chromatography on silica gel with ethyl acetate/hexane gradients is standard. For isomers, chiral separation (e.g., Chiralpak® OD columns with methanol-DMEA in CO₂) may be required .
  • Characterization : ESI-MS for molecular weight confirmation and NMR for stereochemical assignment (e.g., Z-configuration of the imino group) .

Basic: How is the Z-configuration of the imino group confirmed experimentally?

Answer:
The Z-configuration is validated via:

  • X-ray crystallography : SHELXL refinement (via SHELX suite) provides unambiguous structural determination, particularly for planar chromene systems .
  • NOESY NMR : Cross-peaks between the methoxy group (position 8) and the difluorophenyl protons support spatial proximity consistent with the Z-isomer .

Advanced: What challenges arise in resolving stereoisomers during synthesis, and how are they addressed?

Answer:
Stereoisomer separation is critical due to the compound's potential pharmacological specificity. Key challenges and solutions include:

  • Low enantiomeric excess (ee) : Optimize chiral stationary phases (e.g., Chiralpak® OD) with mobile phases like 20% MeOH-DMEA (0.2%) in supercritical CO₂ at 35°C, achieving >98% ee .
  • Hygroscopic intermediates : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent racemization during coupling steps .
  • Data contradiction : Combine HPLC-MS for purity assessment with circular dichroism (CD) to correlate stereochemistry with optical activity .

Advanced: How can researchers design experiments to optimize reaction yields for large-scale synthesis?

Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Test temperature (e.g., 23°C vs. 55°C), stoichiometry (e.g., 1.1 eq. coupling reagent), and solvent polarity (THF vs. DMF) .
  • Response surface modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions. For example, achieved 82% yield by adjusting reaction time and base equivalents .
  • Scale-up considerations : Monitor exothermic reactions (e.g., HATU activation) and implement continuous-flow systems for safer heat dissipation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is required:

  • ESI-MS : Confirm molecular ion ([M+H]⁺ at m/z ~428) and detect impurities .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), pyridyl protons (δ ~6.5–8.5 ppm), and chromene backbone signals .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and imino (C=N) vibrations .

Advanced: How do researchers address discrepancies in crystallographic data versus computational modeling?

Answer:

  • Refinement protocols : Use SHELXL to refine crystal structures against high-resolution data, adjusting thermal parameters and occupancy for disordered atoms .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic bond lengths/angles. Discrepancies >5% may indicate solvent effects or crystal packing forces .
  • Twinned crystals : Apply TwinSolve in OLEX2 to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Basic: What biological assays are relevant for preliminary evaluation of this compound?

Answer:
Given structural analogs ( ), prioritize:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays.
  • Antimicrobial activity : Use microdilution assays (MIC) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can researchers mitigate byproduct formation during the imino group installation?

Answer:

  • Temperature control : Maintain ≤25°C to prevent hydrolysis of the imino precursor .
  • Protecting groups : Temporarily protect the pyridinyl amine with Boc to avoid competing reactions .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression and quench at optimal conversion .

Basic: What computational tools predict the compound’s solubility and stability?

Answer:

  • LogP calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for bioavailability) .
  • pKa prediction : SPARC or MoKa software to identify ionizable groups (e.g., carboxamide) affecting pH-dependent stability .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS to identify hydrolytic or oxidative products .

Advanced: What strategies resolve low crystallinity in X-ray diffraction studies?

Answer:

  • Crystal engineering : Co-crystallize with tartaric acid or use solvent-drop grinding to improve lattice packing .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to reduce ice formation .
  • Synchrotron radiation : Utilize high-flux beams (e.g., Diamond Light Source) for weakly diffracting crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.